molecular formula C5H10Cl2N4S2 B1664424 2-((2-Amino-4-tiazolyl)methyl)isothiouronium dichloride CAS No. 20167-22-0

2-((2-Amino-4-tiazolyl)methyl)isothiouronium dichloride

Cat. No. B1664424
CAS RN: 20167-22-0
M. Wt: 224.7 g/mol
InChI Key: WIXIDRZYQYPNGN-UHFFFAOYSA-N
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Description

“2-((2-Amino-4-tiazolyl)methyl)isothiouronium dichloride” is a compound that includes elements of 2-Aminothiazole and Isothiouronium . 2-Aminothiazole is a heterocyclic amine featuring a thiazole core and can also be considered a cyclic isothiourea . Isothiouronium is a functional group with the formula [RSC(NH2)2]+ (R = alkyl, aryl) and is the acid salt of isothiourea .


Synthesis Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . Isothiouronium salts are typically prepared by alkylation of thiourea .


Molecular Structure Analysis

The structure, tautomerization pathways, vibrational spectra, and photochemistry of 2-amino-4-methylthiazole (AMT) molecule were studied by matrix isolation FTIR spectroscopy and DFT calculations .


Chemical Reactions Analysis

Isothiouronium salts undergo hydrolysis to give thiols . Isothiouronium salts in which the sulfur has been alkylated, such as S-methylisothiourea hemisulfate, will convert amines into guanidinium groups .

Scientific Research Applications

Antitumor and Antifilarial Applications

  • Synthesis and Antitumor Activity : A study by Kumar et al. (1993) involved the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, derived from 2-amino-4-(chloromethyl)thiazole. This compound demonstrated significant cytotoxic activity against L1210 leukemic cells, suggesting potential for antitumor applications. Additionally, it showed notable in vivo antifilarial activity, making it a candidate for treating filarial infections (Kumar et al., 1993).

Chemical Synthesis and Structural Studies

  • Isothioureas and Ureas from Chiral Amino Acids : Padilla-Martínez et al. (2019) explored the functionalization of 2-aminobenzothiazole with SMe-isothiourea, urea, and methylamide groups derived from chiral amino acids. This methodology highlights the potential for creating benzothiazole derivatives with coordination sites and hydrogen bonding groups, which could be significant in various chemical syntheses (Padilla-Martínez et al., 2019).

  • Synthesis of Amino Amide Salts : Avila-Montiel et al. (2015) conducted a study on the synthesis of amino amides derived from 2-(aminomethyl)benzimidazole and α-amino acids. This research contributes to the understanding of the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and material sciences (Avila-Montiel et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : A study by Yüce et al. (2014) investigated the use of 2-amino-4-methyl-thiazole as a corrosion inhibitor for mild steel in HCl solution. The findings demonstrated that this compound effectively inhibits corrosion, suggesting its potential application in industrial settings to protect metal surfaces (Yüce et al., 2014).

Fluorescent Probes for Bio-imaging

  • Fluorescent Probe for Hypochlorous Acid : Zhao et al. (2017) developed a compound as a fluorescent probe for hypochlorous acid. This probe showed high selectivity and sensitivity, making it useful for bio-imaging in living cells, particularly for imaging exogenous hypochlorous acid (Zhao et al., 2017).

Explosives and Energetic Materials

  • Nitrogen-rich Salts as Secondary Explosives : Fendt et al. (2011) synthesized nitrogen-rich salts of 2-methyl-5-nitraminotetrazole, demonstrating their potential as secondary explosives with low sensitivities. This research contributes to the development of safer energetic materials (Fendt et al., 2011).

Future Directions

While the specific future directions for “2-((2-Amino-4-tiazolyl)methyl)isothiouronium dichloride” are not directly mentioned in the search results, there is ongoing research into the properties and potential applications of 2-Aminothiazoles .

properties

IUPAC Name

(2-amino-1,3-thiazol-4-yl)methyl carbamimidothioate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S2.2ClH/c6-4(7)10-1-3-2-11-5(8)9-3;;/h2H,1H2,(H3,6,7)(H2,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXIDRZYQYPNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CSC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20166-91-0 (Parent)
Record name AG 307
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020167220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamimidothioic acid, (2-amino-4-thiazolyl)methyl ester, dihydrochloride

CAS RN

20167-22-0
Record name AG 307
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020167220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-AMINO-1,3-THIAZOL-4-YL)METHYL IMIDOTHIOCARBAMATE DIHYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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